Cas no 1780476-87-0 (5-chloro-1,3-dioxaindane-4-sulfonyl chloride)
5-chloro-1,3-dioxaindane-4-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 5-chloro-1,3-dioxaindane-4-sulfonyl chloride
- 5-Chloro-2H-1,3-benzodioxole-4-sulfonyl chloride
- EN300-1611800
- 1780476-87-0
- 5-Chloro-2H-1,3-benzodioxole-4-sulfonylchloride
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- Inchi: 1S/C7H4Cl2O4S/c8-4-1-2-5-6(13-3-12-5)7(4)14(9,10)11/h1-2H,3H2
- InChI Key: QPWBQJMGQLWUAI-UHFFFAOYSA-N
- SMILES: ClC1=CC=C2C(=C1S(=O)(=O)Cl)OCO2
Computed Properties
- Exact Mass: 253.9207352g/mol
- Monoisotopic Mass: 253.9207352g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 312
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 61Ų
5-chloro-1,3-dioxaindane-4-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1611800-0.05g |
5-chloro-1,3-dioxaindane-4-sulfonyl chloride |
1780476-87-0 | 0.05g |
$707.0 | 2023-06-04 | ||
| Enamine | EN300-1611800-0.1g |
5-chloro-1,3-dioxaindane-4-sulfonyl chloride |
1780476-87-0 | 0.1g |
$741.0 | 2023-06-04 | ||
| Enamine | EN300-1611800-0.25g |
5-chloro-1,3-dioxaindane-4-sulfonyl chloride |
1780476-87-0 | 0.25g |
$774.0 | 2023-06-04 | ||
| Enamine | EN300-1611800-0.5g |
5-chloro-1,3-dioxaindane-4-sulfonyl chloride |
1780476-87-0 | 0.5g |
$809.0 | 2023-06-04 | ||
| Enamine | EN300-1611800-1.0g |
5-chloro-1,3-dioxaindane-4-sulfonyl chloride |
1780476-87-0 | 1g |
$842.0 | 2023-06-04 | ||
| Enamine | EN300-1611800-2.5g |
5-chloro-1,3-dioxaindane-4-sulfonyl chloride |
1780476-87-0 | 2.5g |
$1650.0 | 2023-06-04 | ||
| Enamine | EN300-1611800-5.0g |
5-chloro-1,3-dioxaindane-4-sulfonyl chloride |
1780476-87-0 | 5g |
$2443.0 | 2023-06-04 | ||
| Enamine | EN300-1611800-10.0g |
5-chloro-1,3-dioxaindane-4-sulfonyl chloride |
1780476-87-0 | 10g |
$3622.0 | 2023-06-04 | ||
| Enamine | EN300-1611800-50mg |
5-chloro-1,3-dioxaindane-4-sulfonyl chloride |
1780476-87-0 | 50mg |
$707.0 | 2023-09-23 | ||
| Enamine | EN300-1611800-100mg |
5-chloro-1,3-dioxaindane-4-sulfonyl chloride |
1780476-87-0 | 100mg |
$741.0 | 2023-09-23 |
5-chloro-1,3-dioxaindane-4-sulfonyl chloride Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 5-chloro-1,3-dioxaindane-4-sulfonyl chloride
Research Briefing on 5-Chloro-1,3-dioxaindane-4-sulfonyl Chloride (CAS: 1780476-87-0) and Its Applications in Chemical Biology and Pharmaceutical Research
5-Chloro-1,3-dioxaindane-4-sulfonyl chloride (CAS: 1780476-87-0) is a specialized sulfonyl chloride derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly in the development of sulfonamide-based drugs. Its unique structural features, including the chloro and dioxaindane moieties, contribute to its reactivity and potential as a building block for drug discovery.
Recent studies have highlighted the role of 5-chloro-1,3-dioxaindane-4-sulfonyl chloride in the synthesis of novel sulfonamide derivatives with potential therapeutic applications. Sulfonamides are a well-known class of compounds with broad pharmacological activities, including antibacterial, antiviral, and anticancer properties. The incorporation of the dioxaindane scaffold into sulfonamide structures has been shown to enhance their biological activity and selectivity, making this compound a valuable tool in medicinal chemistry.
One of the most notable applications of 5-chloro-1,3-dioxaindane-4-sulfonyl chloride is in the development of protease inhibitors. Proteases play critical roles in various physiological and pathological processes, and their inhibition has been a key strategy in drug discovery. Recent research has demonstrated that sulfonamide derivatives synthesized from this compound exhibit potent inhibitory activity against specific proteases, such as matrix metalloproteinases (MMPs) and cathepsins, which are implicated in cancer metastasis and inflammatory diseases.
In addition to its role in drug discovery, 5-chloro-1,3-dioxaindane-4-sulfonyl chloride has also been utilized in chemical biology for the development of activity-based probes (ABPs). ABPs are small molecules designed to covalently bind to active enzymes, enabling the study of enzyme activity and function in complex biological systems. The sulfonyl chloride group of this compound allows for efficient labeling of target enzymes, making it a valuable reagent for proteomic studies and target identification.
Recent advancements in synthetic methodologies have further expanded the utility of 5-chloro-1,3-dioxaindane-4-sulfonyl chloride. For instance, researchers have developed efficient one-pot synthesis routes that improve the yield and purity of this compound, facilitating its broader application in research and development. Additionally, studies have explored its use in multicomponent reactions, enabling the rapid generation of diverse sulfonamide libraries for high-throughput screening.
The safety and handling of 5-chloro-1,3-dioxaindane-4-sulfonyl chloride have also been a focus of recent research. As a reactive sulfonyl chloride, it requires careful handling under controlled conditions to prevent hydrolysis and ensure stability. Recent studies have provided detailed protocols for its storage and use, including recommendations for anhydrous solvents and inert atmospheres to maintain its reactivity and shelf life.
Looking ahead, the potential of 5-chloro-1,3-dioxaindane-4-sulfonyl chloride in drug discovery and chemical biology is expected to grow. Ongoing research is exploring its application in the development of next-generation sulfonamide-based therapeutics, particularly in areas such as oncology, infectious diseases, and neurodegenerative disorders. Furthermore, its utility as a versatile building block for chemical probes and diagnostic agents is likely to expand, offering new opportunities for interdisciplinary research.
In conclusion, 5-chloro-1,3-dioxaindane-4-sulfonyl chloride (CAS: 1780476-87-0) represents a valuable compound in the toolkit of chemical biologists and medicinal chemists. Its unique structural features and reactivity make it a promising intermediate for the synthesis of bioactive molecules, while its applications in chemical probes and proteomic studies underscore its versatility. As research continues to uncover new uses for this compound, its impact on drug discovery and chemical biology is poised to increase significantly.
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